Potassium sodium diniobate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

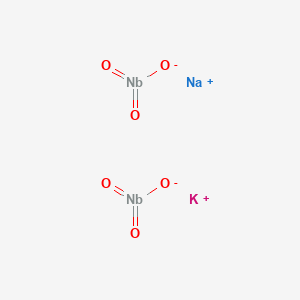

Potassium Sodium Diniobate: An Overview Potassium sodium diniobate (KNaNbO3) is a type of perovskite oxide with a complex crystal structure. It is a promising material for various applications due to its unique properties, including high dielectric constant, piezoelectricity, and ferroelectricity. In Synthesis Method Potassium sodium diniobate can be synthesized through various methods, including solid-state reaction, sol-gel, hydrothermal synthesis, and molten salt synthesis. Among these methods, the sol-gel method has been widely used due to its simplicity and ability to produce high-quality materials. The sol-gel method involves the hydrolysis and condensation of metal alkoxides in a liquid medium, followed by drying and calcination to obtain the final product. Scientific Research Applications Potassium sodium diniobate has been extensively studied for its potential applications in various fields, including electronics, sensors, and energy storage. In electronics, potassium sodium diniobate has been used as a dielectric material in capacitors and resonators due to its high dielectric constant. In sensors, potassium sodium diniobate has been used as a piezoelectric material in pressure sensors and accelerometers. In energy storage, potassium sodium diniobate has been investigated as a potential electrode material in lithium-ion batteries. Mechanism of Action The mechanism of action of potassium sodium diniobate is related to its unique crystal structure and properties. As a perovskite oxide, potassium sodium diniobate has a distorted crystal structure that gives rise to its piezoelectric and ferroelectric properties. The piezoelectric effect refers to the ability of the material to generate an electric charge in response to mechanical stress, while the ferroelectric effect refers to the ability of the material to switch its polarization direction under an applied electric field. Biochemical and Physiological Effects There is limited research on the biochemical and physiological effects of potassium sodium diniobate. However, some studies have suggested that it may have potential applications in biomedicine, such as in tissue engineering and drug delivery. For example, potassium sodium diniobate has been used as a substrate for cell growth and differentiation in tissue engineering experiments. Advantages and Limitations for Lab Experiments Potassium sodium diniobate has several advantages for lab experiments, including its high purity, stability, and reproducibility. However, it also has some limitations, such as its high cost, difficulty in synthesis, and limited availability. Future Directions There are several future directions for research on potassium sodium diniobate. One potential direction is to investigate its potential applications in biomedicine, such as in drug delivery and tissue engineering. Another direction is to explore its use as an electrode material in energy storage devices. Additionally, further research is needed to optimize the synthesis method and improve the properties of potassium sodium diniobate for various applications. Conclusion In conclusion, potassium sodium diniobate is a promising material with unique properties that make it suitable for various applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of potassium sodium diniobate and optimize its properties for various applications.

Propriétés

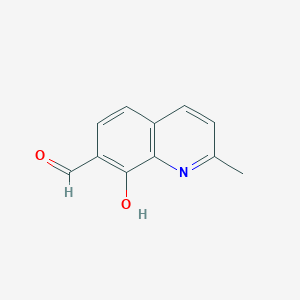

Numéro CAS |

12196-68-8 |

|---|---|

Nom du produit |

Potassium sodium diniobate |

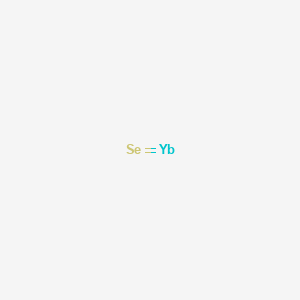

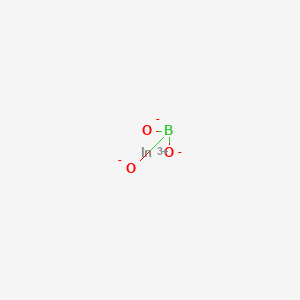

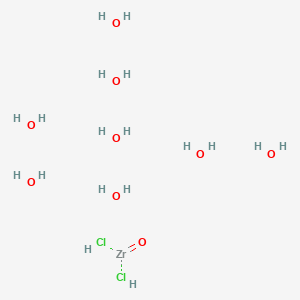

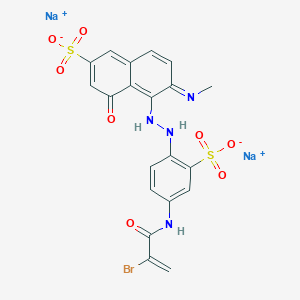

Formule moléculaire |

KNaNb2O6 |

Poids moléculaire |

343.9 g/mol |

Nom IUPAC |

potassium;sodium;oxido(dioxo)niobium |

InChI |

InChI=1S/K.Na.2Nb.6O/q2*+1;;;;;;;2*-1 |

Clé InChI |

AMNPGJRIKZGUPE-UHFFFAOYSA-N |

SMILES |

[O-][Nb](=O)=O.[O-][Nb](=O)=O.[Na+].[K+] |

SMILES canonique |

[O-][Nb](=O)=O.[O-][Nb](=O)=O.[Na+].[K+] |

Autres numéros CAS |

12196-68-8 |

Synonymes |

potassium sodium diniobate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone](/img/structure/B77481.png)